molecular formula C5H5FN2O2 B2811835 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1779937-23-3

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2811835
M. Wt: 144.105
InChI Key: VDXUCVYJBQCWMK-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1779937-23-3 . It has a molecular weight of 144.11 . It is a powder in physical form .


Synthesis Analysis

There are several methods for the synthesis of pyrazoles. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid . The InChI code of the compound is 1S/C5H5FN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10) .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The compound has a melting point of 153-154°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Cancer Treatment

A compound derived from pyrazole-3-carboxylic acid has shown potential in inhibiting Aurora A kinase, a protein known to play a critical role in cancer cell division and survival. This could be a pathway for the development of new cancer treatments (ロバート ヘンリー,ジェームズ, 2006).

Insecticidal Properties

Aryl pyrazole derivatives containing 5-fluorouracil have been synthesized and evaluated for their insecticidal activities. These compounds have exhibited significant effectiveness against Culex pipiens and Musca domestica, opening pathways for potential use in pest control (Yue Chen et al., 2014).

Structural Analysis

Research into pyrazole-4-carboxylic acid derivatives, including studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has contributed valuable insights into molecular structures and interactions, highlighting the compound's significance in structural chemistry (S. Viveka et al., 2016).

Coordination Chemistry and Material Science

Pyrazole-dicarboxylate acid derivatives have been utilized in synthesizing novel coordination complexes with metals like Cu(II) and Co(II). These findings are crucial for understanding the coordination chemistry and potential applications in material science (S. Radi et al., 2015).

Luminescence and Thermal Properties

Research into metal coordination polymers constructed from pyrazole-4-carboxylic acid derivatives has led to the discovery of new materials with interesting luminescence and thermal properties, indicating potential applications in various technological domains (M. Cheng et al., 2017).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid can be used as an intermediate in organic synthesis for the production of other important compounds .

properties

IUPAC Name

5-fluoro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXUCVYJBQCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

1779937-23-3
Record name 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
V Levchenko, YV Dmytriv, AV Tymtsunik… - The Journal of …, 2018 - ACS Publications
Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI) was elaborated. This approach was used to prepare the unsubstituted 5-…
Number of citations: 15 pubs.acs.org

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